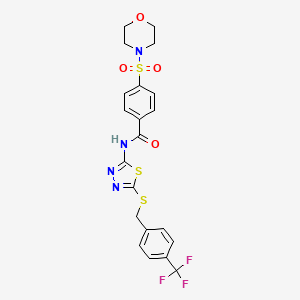

4-(morpholinosulfonyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-morpholin-4-ylsulfonyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O4S3/c22-21(23,24)16-5-1-14(2-6-16)13-33-20-27-26-19(34-20)25-18(29)15-3-7-17(8-4-15)35(30,31)28-9-11-32-12-10-28/h1-8H,9-13H2,(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGZYIPSSPYVQRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-(morpholinosulfonyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic organic molecule notable for its complex structure and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound includes several functional groups that contribute to its biological properties:

- Morpholinosulfonyl group : Enhances solubility and stability.

- Trifluoromethyl group : Increases metabolic stability and hydrophobic interactions.

- Thiadiazole moiety : Associated with various pharmacological activities.

Anticancer Properties

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer activity. For instance, derivatives of thiadiazole have shown cytotoxic effects against various cancer cell lines, including:

- K-562 (Chronic Myelogenous Leukemia)

- MCF-7 (Breast Adenocarcinoma)

- A549 (Lung Carcinoma)

In a study evaluating similar compounds, analogues with trifluoromethyl groups demonstrated up to 92% inhibition of receptor tyrosine kinases at low concentrations . The presence of the thiadiazole ring is crucial for this activity as it interacts with multiple cellular targets.

Antimicrobial Activity

Thiadiazole derivatives are known for their antimicrobial properties. The compound's structure suggests potential efficacy against bacterial and fungal pathogens. Studies have shown that related thiadiazole compounds possess:

- Antibacterial activity against Gram-positive and Gram-negative bacteria.

- Antifungal properties , making them suitable candidates for further development in treating infections .

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties due to its ability to modulate oxidative stress pathways. Thiadiazole derivatives have been linked to reduced inflammation markers in various models, indicating their potential in treating inflammatory diseases .

The biological activities of this compound are believed to involve:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases which play a crucial role in cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Modulation : The compound may help in reducing oxidative stress by scavenging free radicals.

- Interaction with Cellular Targets : The structural features allow binding to specific proteins involved in signaling pathways related to cancer and inflammation.

Study 1: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of thiadiazole derivatives, the compound showed promising results against several cancer cell lines. The evaluation included:

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| K-562 | 10 | 91% |

| MCF-7 | 15 | 85% |

| A549 | 20 | 80% |

These results suggest that the compound has significant potential as an anticancer agent .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of thiadiazole derivatives found that the compound exhibited:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

This highlights its potential as a broad-spectrum antimicrobial agent .

科学的研究の応用

Chemistry

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique properties allow chemists to explore new synthetic pathways and develop novel compounds with desired functionalities.

Biology

Biologically, the compound is studied for its potential as a biochemical probe. It interacts with specific proteins and enzymes, aiding in the elucidation of biological pathways and mechanisms. Research has indicated that compounds with morpholine moieties can enhance potency through molecular interactions, making them valuable in drug discovery . Additionally, its structural components may contribute to its ability to modulate biological activities relevant to various conditions.

Medicine

In the medical field, this compound shows promise as a lead candidate in drug development. It has been investigated for therapeutic potential against diseases involving oxidative stress and inflammation. The morpholinosulfonyl group enhances solubility and stability, which is crucial for bioavailability in therapeutic applications . Furthermore, its interactions with biological targets suggest it could play a role in treating conditions like ischemic stroke and other neurodegenerative diseases .

Industrial Applications

Industrially, this compound finds applications in developing specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and polymers. The trifluoromethyl group enhances metabolic stability and interactions with hydrophobic regions of target proteins, making it an attractive candidate for various industrial formulations .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | Facilitates new synthetic pathways |

| Biology | Biochemical probe for protein interactions | Aids in understanding biological mechanisms |

| Medicine | Lead candidate for drug development | Potential treatments for oxidative stress-related diseases |

| Industry | Specialty chemicals and materials | Suitable for coatings and adhesives |

Case Studies

- Drug Discovery : Research has highlighted the effectiveness of morpholine-containing compounds in enhancing the pharmacokinetic profiles of drugs targeting GABA receptors and NMDA receptors. This suggests that 4-(morpholinosulfonyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide could similarly influence therapeutic efficacy through structural modifications .

- Neuroprotective Studies : In studies involving cerebral ischemia models in mice, compounds similar to this one have demonstrated significant reductions in infarct size when administered intravenously. This indicates potential applications in treating acute neurological events .

- Industrial Formulations : The incorporation of this compound into polymer matrices has shown improvements in mechanical properties due to its unique chemical structure, suggesting its utility in material science applications where enhanced performance is required .

Q & A

Basic: What are the standard synthetic routes for preparing 4-(morpholinosulfonyl)-N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide?

Answer:

The synthesis involves a multi-step protocol:

Thiadiazole Core Formation : React 4-(trifluoromethyl)benzyl mercaptan with 5-amino-1,3,4-thiadiazol-2(3H)-one under basic conditions (e.g., K₂CO₃) in DMF to form the thioether linkage .

Sulfonylation : Introduce the morpholinosulfonyl group via sulfonation of the benzamide intermediate using morpholine and sulfur trioxide complex (e.g., SO₃·DMF) .

Amide Coupling : Final coupling with 4-(morpholinosulfonyl)benzoyl chloride using HATU/DIPEA in anhydrous DCM .

Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Purify intermediates via column chromatography (hexane:EtOAc gradient).

Advanced: How can reaction conditions be optimized to improve yield and purity during sulfonylation?

Answer:

Optimization strategies include:

- Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates and enhance sulfonylation efficiency .

- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .

- Catalyst Use : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonic acid activation .

Validation : Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and characterize intermediates by -NMR (DMSO-d₆, 400 MHz) .

Basic: What analytical techniques are critical for confirming the compound’s structure?

Answer:

- NMR Spectroscopy : - and -NMR to verify thiadiazole protons (δ 7.8–8.2 ppm) and trifluoromethyl signals (δ -63 ppm for ) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 541.12) and isotopic pattern matching the molecular formula .

- IR Spectroscopy : Identify sulfonamide (1320–1350 cm⁻¹) and amide (1650–1680 cm⁻¹) stretches .

Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?

Answer:

- Crystal Growth : Recrystallize the compound from DMSO/water (1:1) to obtain single crystals .

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) to resolve bond angles and dihedral angles between the thiadiazole and benzamide moieties .

- Analysis : Software like OLEX2 can model non-covalent interactions (e.g., π-π stacking between benzyl and thiadiazole groups) .

Basic: What biological targets are associated with this compound?

Answer:

- Kinase Inhibition : Demonstrated activity against tyrosine kinases (e.g., Abl, Src) via competitive ATP-binding site inhibition .

- Antimicrobial Potential : Thiadiazole derivatives disrupt bacterial cell wall synthesis (e.g., penicillin-binding proteins) .

Assays : Use in vitro kinase inhibition assays (IC₅₀ values) and MIC tests against S. aureus and E. coli .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

- Trifluoromethyl Role : Replace with –CF₂H or –OCF₃ to assess hydrophobicity/electron-withdrawing effects on kinase binding .

- Morpholinosulfonyl Substitution : Test sulfonamide analogs (e.g., piperazine) to optimize solubility and pharmacokinetics .

- Thioether Linkage : Compare with sulfone or methylene analogs to evaluate conformational flexibility .

Method : Synthesize analogs via parallel synthesis and screen using SPR (surface plasmon resonance) for binding kinetics .

Basic: How should stability studies be designed to assess shelf-life under varying conditions?

Answer:

- Thermal Stability : Perform TGA (10°C/min, N₂ atmosphere) to determine decomposition temperature (>200°C) .

- Photodegradation : Expose to UV light (254 nm) for 72h; monitor via HPLC for degradation products (e.g., sulfonic acid derivatives) .

- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C; quantify intact compound via LC-MS .

Advanced: How can conflicting bioactivity data from similar analogs be reconciled?

Answer:

- Source Analysis : Compare assay conditions (e.g., cell line variability in cytotoxicity studies) .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and explain potency differences (e.g., steric clashes with –CF₃ group) .

- Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends in IC₅₀ values for thiadiazole-sulfonamide hybrids .

Basic: What purification challenges arise during synthesis, and how are they addressed?

Answer:

- Byproduct Formation : Remove unreacted sulfonyl chloride via aqueous NaHCO₃ wash .

- Column Chromatography : Use reverse-phase silica (C18) for polar intermediates; elute with MeOH:H₂O .

- Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) to isolate pure product .

Advanced: How can mechanistic studies elucidate the compound’s mode of enzyme inhibition?

Answer:

- Kinetic Assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to kinase domains .

- Mutagenesis : Engineer kinase mutants (e.g., T315I in Abl) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。